molecular formula C13H17ClN2O3 B2613007 3-(2-Aminoethyl)-6,8-dimethoxy-1,2-dihydroquinolin-2-one hydrochloride CAS No. 1266689-24-0

3-(2-Aminoethyl)-6,8-dimethoxy-1,2-dihydroquinolin-2-one hydrochloride

Cat. No. B2613007
CAS RN: 1266689-24-0
M. Wt: 284.74
InChI Key: JJGIHJQTFGYADO-UHFFFAOYSA-N
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Description

The compound is a derivative of tryptamine, which is an organic compound that serves as a neuromodulator . Tryptamine is a monoamine alkaloid, similar to other trace amines, and is found in trace amounts in the brains of mammals .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. Tryptamine, for example, has a structure that includes a bicyclic indole structure and a terminal amine group . The specific molecular structure of “3-(2-Aminoethyl)-6,8-dimethoxy-1,2-dihydroquinolin-2-one hydrochloride” is not available in the sources I have access to.

Scientific Research Applications

Synthesis and Chemical Properties

Research on 3-(2-Aminoethyl)-6,8-dimethoxy-1,2-dihydroquinolin-2-one hydrochloride and related compounds has explored their synthesis, chemical properties, and applications in various fields of chemistry and pharmacology. These studies have contributed to the development of methodologies for producing optically pure compounds, understanding their chemical behavior, and investigating their potential as pharmaceutical agents.

  • Optically Pure Compound Synthesis : One study demonstrated the preparation of optically pure (S)-6,7-dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid as its hydrochloride, highlighting the importance of Pictet-Spengler ring closure for producing compounds without significant racemization. This method facilitates the development of asymmetric hydrogenation catalyst systems for rapid screening of chiral phosphine ligands, showcasing advances in the synthesis of enantiomerically pure compounds (O'reilly, Derwin, & Lin, 1990).

  • AMPA Receptor Antagonists : Another area of research focuses on non-competitive AMPA receptor antagonists, including compounds structurally related to 3-(2-Aminoethyl)-6,8-dimethoxy-1,2-dihydroquinolin-2-one hydrochloride. These compounds have been evaluated in animal models of epilepsy, providing insights into the role of AMPA neurotransmission in absence epilepsies and suggesting potential therapeutic applications (Citraro et al., 2006).

  • Opioid Receptor Antagonists : Research on hydrochlorides of [(alkylamino)alkyl]amides of related quinoline carboxylic acids has indicated their potential as opioid receptor antagonists. This line of investigation contributes to the search for new, efficient treatments for opioid-related disorders by identifying compounds with promising pharmacological profiles (Ukrainets, Sidorenko, Davidenko, & Yarosh, 2010).

properties

IUPAC Name

3-(2-aminoethyl)-6,8-dimethoxy-1H-quinolin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3.ClH/c1-17-10-6-9-5-8(3-4-14)13(16)15-12(9)11(7-10)18-2;/h5-7H,3-4,14H2,1-2H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGIHJQTFGYADO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=C(C(=O)N2)CCN)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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